![molecular formula C13H20NO5P B13442889 O-[Methyl(1-methylethoxy)phosphinyl]-L-tyrosine](/img/structure/B13442889.png)
O-[Methyl(1-methylethoxy)phosphinyl]-L-tyrosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-[Methyl(1-methylethoxy)phosphinyl]-L-tyrosine is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a phosphinyl group attached to the L-tyrosine amino acid, which imparts distinct chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of O-[Methyl(1-methylethoxy)phosphinyl]-L-tyrosine typically involves the reaction of L-tyrosine with a phosphinylating agent. One common method includes the use of methyl(1-methylethoxy)phosphinyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphinylating agent. The reaction mixture is usually stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors to ensure precise control over reaction conditions such as temperature, pressure, and reagent concentrations. Purification of the product is achieved through techniques like crystallization or chromatography to obtain high-purity this compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
O-[Methyl(1-methylethoxy)phosphinyl]-L-tyrosine undergoes several types of chemical reactions, including:
Oxidation: The phosphinyl group can be oxidized to form phosphonates.
Reduction: Reduction reactions can convert the phosphinyl group to phosphines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphinyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Phosphonates
Reduction: Phosphines
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
O-[Methyl(1-methylethoxy)phosphinyl]-L-tyrosine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer properties.
Industry: Utilized in the development of novel materials and as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of O-[Methyl(1-methylethoxy)phosphinyl]-L-tyrosine involves its interaction with specific molecular targets. The phosphinyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modification of protein function. This interaction can affect various cellular pathways, including signal transduction and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
- O-[Methyl(1-methylethoxy)phosphinyl]-D-tyrosine
- O-[Methyl(1-methylethoxy)phosphinyl]-L-phenylalanine
- O-[Methyl(1-methylethoxy)phosphinyl]-L-serine
Uniqueness
O-[Methyl(1-methylethoxy)phosphinyl]-L-tyrosine is unique due to its specific phosphinyl group attached to the L-tyrosine amino acid. This unique structure imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its ability to form covalent bonds with proteins and affect cellular pathways makes it a valuable compound in various research fields.
Propiedades
Fórmula molecular |
C13H20NO5P |
|---|---|
Peso molecular |
301.27 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-[4-[methyl(propan-2-yloxy)phosphoryl]oxyphenyl]propanoic acid |
InChI |
InChI=1S/C13H20NO5P/c1-9(2)18-20(3,17)19-11-6-4-10(5-7-11)8-12(14)13(15)16/h4-7,9,12H,8,14H2,1-3H3,(H,15,16)/t12-,20?/m0/s1 |
Clave InChI |
FLDDXZZMLYFZHL-SVZXGPMESA-N |
SMILES isomérico |
CC(C)OP(=O)(C)OC1=CC=C(C=C1)C[C@@H](C(=O)O)N |
SMILES canónico |
CC(C)OP(=O)(C)OC1=CC=C(C=C1)CC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl (2S)-2-amino-4,4,5,5-tetradeuterio-6-[(1-ethoxy-1-oxopropan-2-yl)amino]hexanoate](/img/structure/B13442811.png)
![methyl (E)-7-[(1R,2R,3R,5S)-5-hydroxy-3-(oxan-2-yloxy)-2-[(E,3S,5S)-3-(oxan-2-yloxy)-5-(trideuteriomethyl)non-1-enyl]cyclopentyl]hept-2-enoate](/img/structure/B13442816.png)
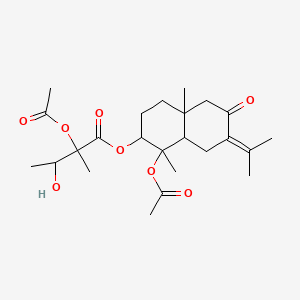
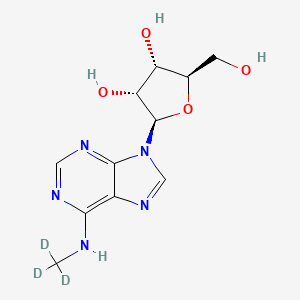

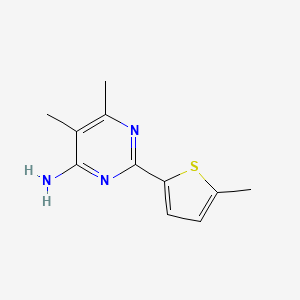
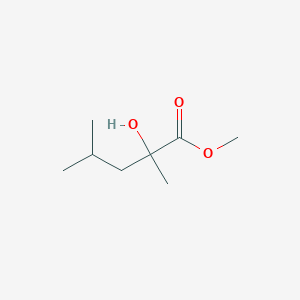
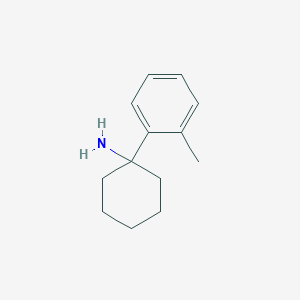
![N-[1R,2R-(2-Methylamino)cyclohex-1-yl)methyl]-N'-(1,2-benzisothiazol-3-yl)piperazine](/img/structure/B13442853.png)
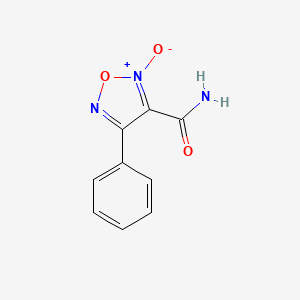
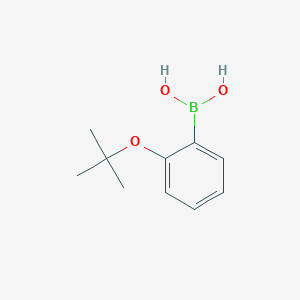
![2-fluoro-1-[(3R,4R,5S)-5-hydroxy-4-methyloxolan-3-yl]ethanone](/img/structure/B13442886.png)

![methyl (1R,4aR,5S,6S,7S,7aR)-4a,5,6,7-tetrahydroxy-7-methyl-1-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B13442897.png)
